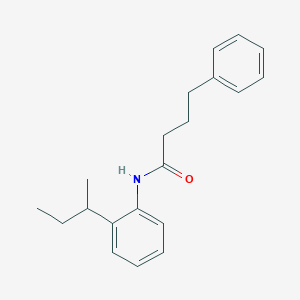

N-(2-sec-butylphenyl)-4-phenylbutanamide

Descripción

Propiedades

Fórmula molecular |

C20H25NO |

|---|---|

Peso molecular |

295.4 g/mol |

Nombre IUPAC |

N-(2-butan-2-ylphenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C20H25NO/c1-3-16(2)18-13-7-8-14-19(18)21-20(22)15-9-12-17-10-5-4-6-11-17/h4-8,10-11,13-14,16H,3,9,12,15H2,1-2H3,(H,21,22) |

Clave InChI |

VFBRIENRZITWOF-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |

SMILES canónico |

CCC(C)C1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Electron Effects: The 4-chlorophenyl analog (HDAC6 inhibitor) leverages the electron-withdrawing chlorine to enhance binding to enzymatic targets .

- Steric Influence : The 2-sec-butyl group in the target compound may hinder rotational freedom and reduce accessibility to certain binding pockets compared to smaller substituents like hydroxyl or methoxy .

Anticancer Activity

Antimicrobial and Antifungal Activity

Enzyme Inhibition

- Carbohydrate Hydrolysis Inhibition (): Sulfonamide analogs inhibit α-glucosidase and α-amylase, but the sec-butylphenyl group’s steric effects may limit similar activity in the target compound .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-sec-butylphenyl)-4-phenylbutanamide, and how can purity be optimized?

- Methodology : Multi-step synthesis is typical for such amides. Begin with coupling 4-phenylbutanoic acid to 2-sec-butylaniline via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature . Purification via flash chromatography (e.g., 30% EtOAc/hexanes) or HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity . Monitor intermediates using TLC (Rf ~0.15–0.3 in 20% EtOAc/hexanes) .

Q. How is structural characterization of N-(2-sec-butylphenyl)-4-phenylbutanamide performed?

- Methodology : Confirm structure using H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 1.2–1.6 ppm for sec-butyl CH groups) and C NMR (amide carbonyl ~170 ppm) . LCMS (ESI+) verifies molecular weight (e.g., [M+H] at m/z 338). FT-IR identifies amide C=O stretches (~1650 cm) .

Q. What initial biological screening assays are suitable for this compound?

- Methodology : Test kinase inhibition (e.g., EGFR or CDK2) via ATP-binding assays . Use cell viability assays (MTT or resazurin) in cancer lines (e.g., MCF-7, HeLa) at 1–100 µM. Compare IC values to reference inhibitors (e.g., imatinib) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodology : Synthesize analogs with modified substituents (e.g., halogenation at the phenyl ring or alkyl chain variation). Assess bioactivity shifts using dose-response curves. For example, replace sec-butyl with tert-butyl to study steric effects . Computational docking (AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2 (COX-2) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Re-evaluate assay conditions (e.g., serum concentration, pH). Validate target engagement via thermal shift assays or SPR. Cross-reference with orthogonal assays (e.g., Western blot for downstream kinase phosphorylation) . For divergent IC values, check compound stability under assay conditions (e.g., DMSO stock oxidation) .

Q. How can synthetic yield be improved for scaled-up production?

- Methodology : Optimize coupling steps using microwave-assisted synthesis (80°C, 30 min) . Screen catalysts (e.g., DMAP vs. pyridine) and solvents (DMF vs. THF) to enhance reactivity. For sec-butylphenylamine accessibility, consider reductive amination of 2-sec-butylphenol with NH/H .

Q. What computational methods predict metabolic stability and toxicity?

- Methodology : Use ADMET predictors (e.g., SwissADME) to estimate hepatic clearance and CYP450 interactions. Molecular dynamics simulations (GROMACS) assess binding persistence to off-targets like hERG channels . Validate in vitro via microsomal stability assays (human liver microsomes, NADPH cofactor) .

Notes for Methodological Rigor

- Data Contradictions : Compare yields from different purification methods (e.g., column chromatography vs. HPLC) to identify loss points .

- Stability Studies : Store the compound under inert gas at -20°C. Assess degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LCMS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.